molecular formula C10H12N2OS B2965134 2-carbamothioyl-N-(3-methylphenyl)acetamide CAS No. 501037-55-4

2-carbamothioyl-N-(3-methylphenyl)acetamide

Cat. No. B2965134
M. Wt: 208.28
InChI Key: PSCQQPZLJBHYGH-UHFFFAOYSA-N
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Description

2-carbamothioyl-N-(3-methylphenyl)acetamide is a chemical compound with the molecular formula C10H12N2OS . It has a molecular weight of 208.28008 .


Molecular Structure Analysis

The molecular structure of 2-carbamothioyl-N-(3-methylphenyl)acetamide consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact 3D structure is not provided in the sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-carbamothioyl-N-(3-methylphenyl)acetamide, such as its melting point, boiling point, and density, are not provided in the available sources .

Scientific Research Applications

Synthesis and Characterization

  • Nickel and Copper Complexes with 2,2-Diphenyl-N-(alkyl(aryl)carbamothioyl)acetamide : Mansuroğlu et al. (2008) synthesized and characterized nickel and copper complexes with 2,2-diphenyl-N-(R-carbamothioyl)acetamide derivatives, demonstrating the ligands' coordination to metal yielding neutral complexes. This study provides insights into the structural aspects and potential application areas of metal complexes involving carbamothioyl acetamide derivatives (Mansuroğlu, Arslan, Flörke, & Külcü, 2008).

Biological Activities and Applications

  • Comparative Metabolism of Chloroacetamide Herbicides : Research by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, highlighting the importance of understanding the metabolic pathways of substances related to 2-carbamothioyl-N-(3-methylphenyl)acetamide for assessing their environmental impact and safety profile (Coleman, Linderman, Hodgson, & Rose, 2000).

  • Spectroscopic, Quantum Mechanical Studies, and Photovoltaic Efficiency Modeling : Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, which could have implications for the development of new materials with applications in photovoltaic cells. This suggests potential research avenues for 2-carbamothioyl-N-(3-methylphenyl)acetamide derivatives in renewable energy technologies (Mary et al., 2020).

  • Acetaminophen Degradation and DFT Calculation : A study on the degradation of acetaminophen by Qi et al. (2020) involved amorphous Co(OH)2 nanocages as a catalyst, which could inform the development of wastewater treatment technologies. This research highlights the environmental relevance of studies related to acetamide derivatives, including 2-carbamothioyl-N-(3-methylphenyl)acetamide (Qi et al., 2020).

Safety And Hazards

While specific safety and hazard information for 2-carbamothioyl-N-(3-methylphenyl)acetamide is not available, general precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .

properties

IUPAC Name

3-amino-N-(3-methylphenyl)-3-sulfanylidenepropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-7-3-2-4-8(5-7)12-10(13)6-9(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCQQPZLJBHYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-carbamothioyl-N-(3-methylphenyl)acetamide

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